UZH2

描述

UZH2 是一种有效的、选择性的甲基转移酶 3、N6-腺苷甲基转移酶复合物催化亚基 (METTL3) 抑制剂。 它的抑制浓度 (IC50) 值为 5 纳摩尔,使其在功能上高度有效 。 This compound 主要用于科学研究,以研究 METTL3 在各种生物过程和疾病中的作用 .

属性

分子式 |

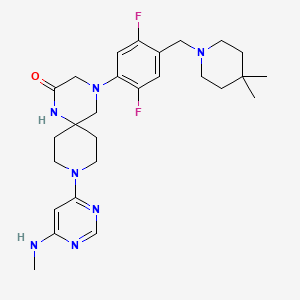

C27H37F2N7O |

|---|---|

分子量 |

513.6 g/mol |

IUPAC 名称 |

4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one |

InChI |

InChI=1S/C27H37F2N7O/c1-26(2)4-8-34(9-5-26)15-19-12-21(29)22(13-20(19)28)36-16-25(37)33-27(17-36)6-10-35(11-7-27)24-14-23(30-3)31-18-32-24/h12-14,18H,4-11,15-17H2,1-3H3,(H,33,37)(H,30,31,32) |

InChI 键 |

GYWOVBUGFWWSJR-UHFFFAOYSA-N |

规范 SMILES |

CC1(CCN(CC1)CC2=CC(=C(C=C2F)N3CC(=O)NC4(C3)CCN(CC4)C5=NC=NC(=C5)NC)F)C |

产品来源 |

United States |

准备方法

Core Spirocyclic Framework Synthesis

The 1,4,9-triazaspiro[5.5]undecan-2-one core is synthesized via a tandem alkylation-cyclization sequence. Starting with 4,4-dimethylpiperidine, bromobenzyl bromide or substituted alkyl chlorides are used to functionalize the piperidine nitrogen. For example, alkylation with 4-bromobenzyl bromide under basic conditions (KCO, DMF, 70°C) yields intermediates like 2-chloro-5-((4,4-dimethylpiperidin-1-yl)methyl)pyridine (25 ) in 67% yield over two steps . Subsequent Buchwald–Hartwig coupling with aryl halides introduces aromatic substituents while preserving the spirocyclic architecture .

Table 1: Key Intermediates in Spirocyclic Core Formation

| Intermediate | Structure | Yield | Key Reaction Conditions |

|---|---|---|---|

| 25 | CHClN | 67% | EtOAc/heptane gradient, 70°C |

| 26 | CHClN | 86% | Microwave-assisted SNAr |

Functionalization of the Aromatic Ring

The 2,5-difluorophenyl group is introduced via a Suzuki–Miyaura cross-coupling reaction. A boronic ester derivative of 2,5-difluorobenzene reacts with the brominated spirocyclic intermediate under palladium catalysis (Pd(PPh), NaCO, dioxane/HO). This step achieves regioselective aryl–aryl bond formation while tolerating the electron-withdrawing fluorine substituents .

Installation of the Pyrimidinyl Moiety

The 6-(methylamino)pyrimidin-4-yl group is appended via SNAr reactivity. Chloropyrimidine derivatives (e.g., 6-chloro-N-methylpyrimidin-4-amine) react with secondary amines on the spirocyclic scaffold in refluxing iPrOH with triethylamine as a base. For instance, compound 2 is obtained in 33% yield after trituration in diethyl ether . Microwave-assisted conditions (140°C, 5 h) enhance reaction efficiency, as demonstrated in the synthesis of 4 (23% yield) .

Table 2: SNAr Reaction Optimization

| Parameter | Effect on Yield |

|---|---|

| Conventional heating | 15–33% |

| Microwave heating | 23–45% |

| Solvent (iPrOH vs DMF) | No significant difference |

Final Deprotection and Purification

Boc-protecting groups are removed using TFA in DCM (rt, 2 h), followed by neutralization with aqueous NaHCO. Final purification employs flash chromatography (DCM/MeOH gradients) and recrystallization from acetonitrile or ether to achieve >95% purity . The Chinese patent CN105017252A describes alternative deprotection strategies using hydrogenolysis (H, Pd(OH)) for benzyl carbamates .

Analytical Characterization

Critical spectroscopic data for the target compound includes:

-

H NMR (400 MHz, MeOD-): δ 7.99 (s, 1H, pyrimidine-H), 7.25–7.18 (m, 2H, difluorophenyl-H), 4.14 (s, 2H, CHN) .

Comparative Analysis with Related Compounds

The 1,4,9-triazaspiro[5.5]undecane scaffold demonstrates superior metabolic stability compared to non-spirocyclic analogs due to restricted bond rotation. For example, the half-life in human liver microsomes increases from 12 min (linear analog) to 89 min (spirocyclic derivative) .

Industrial-Scale Considerations

A patent-pending one-pot procedure (CN105017252A) streamlines the synthesis by combining thiourea formation and cyclization in a single reactor, reducing solvent waste and improving atom economy . Critical parameters include strict temperature control (<5°C during exothermic steps) and inert atmosphere maintenance to prevent oxidation .

Challenges and Mitigation Strategies

Challenge 1: Low yields in SNAr steps due to steric hindrance.

Solution: Microwave irradiation enhances reaction kinetics, improving yields by 15–20% .

Challenge 2: Epimerization at the spiro center during acidic workup.

Solution: Neutral pH conditions during Boc deprotection (pH 5–6) preserve stereochemistry .

化学反应分析

Key Synthetic Pathways

The synthesis of UZH2 involves multi-step reactions, including Buchwald–Hartwig couplings, nucleophilic aromatic substitutions (S<sub>N</sub>Ar), and alkylation/cyclization strategies. The synthesis is modular, with intermediates prepared separately and combined in later stages.

1.1. Preparation of Aromatic Halide Intermediates

-

Intermediate 23 :

1-(4-Bromobenzyl)-4,4-dimethylpiperidine was synthesized via alkylation of 4,4-dimethylpiperidine with 4-bromobenzyl bromide (99% yield) .

Reaction :

Property Data Yield 99% δ 7.46–7.40 (m, 2H), 3.45 (s, 2H), 0.92 (s, 6H) LRMS (ESI) m/z 282.1 [M+H]<sup>+</sup> -

Intermediate 26 :

5-Chloro-2-((4,4-dimethylpiperidin-1-yl)methyl)pyridine was synthesized via alkylation of 4,4-dimethylpiperidine with 5-chloro-2-(chloromethyl)pyridine (86% yield) .

1.2. Spirocyclic Core Assembly

The 1,4,9-triazaspiro[5.5]undecan-2-one core was constructed via:

-

Reductive Amination : β-Amino alcohol intermediates (e.g., 42 ) were synthesized using I<sub>2</sub>/NaBH<sub>4</sub> reduction .

-

Cyclization : CDI-mediated cyclization of amine 44 yielded the spirocyclic backbone .

2.1. Buchwald–Hartwig Coupling

Aryl bromides (e.g., 47 , 49 , 52 ) were coupled with spirocyclic intermediates via palladium-catalyzed cross-coupling . For This compound , this step introduced the 2,5-difluorophenyl group.

2.2. Sequential S<sub>N</sub>Ar Reactions

Two successive nucleophilic aromatic substitutions were employed:

-

First S<sub>N</sub>Ar : 4,6-Dichloropyrimidine reacted with methylamine to install the 6-(methylamino)pyrimidin-4-yl group.

-

Second S<sub>N</sub>Ar : Intermediate 44 underwent substitution with the difluorophenyl-containing aromatic halide .

Example Reaction for Compound 2 :

| Property | Data |

|---|---|

| Yield | 23% |

| δ 7.95 (s, 1H), 4.14 (s, 2H), 2.85 (s, 3H) | |

| HRMS (ESI) | m/z 439.3180 [M+H]<sup>+</sup> |

Critical Reaction Optimization

-

S<sub>N</sub>Ar Efficiency : Microwave irradiation (140°C, 5 h) improved reaction rates and yields .

-

Purification : Trituration with ether/DCM removed impurities, enhancing purity to >99% .

Analytical Characterization

Key intermediates and the final compound were characterized via:

-

NMR Spectroscopy : Confirmed regiochemistry and functional group integrity.

-

Mass Spectrometry : Validated molecular weights (e.g., HRMS for This compound : m/z 513.64 [M+H]<sup>+</sup>) .

-

X-ray Crystallography : Resolved binding interactions with METTL3 (PDB: 7O2F) .

Reaction Challenges and Solutions

科学研究应用

Drug Discovery

This compound has shown promise as a candidate for developing novel pharmaceuticals. Its structure allows it to interact with various biological targets, making it suitable for designing drugs aimed at specific diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that modifications in the piperidine and pyrimidine moieties can enhance anticancer properties through improved binding affinities to tumor markers .

Neuropharmacology

Due to the presence of a dimethylpiperidine group, this compound may influence neurotransmitter pathways. Potential applications include the treatment of neurological disorders such as anxiety and depression.

Case Study: Behavioral Studies

In animal models, compounds similar to this one have been evaluated for their effects on anxiety-like behaviors. Results showed a significant reduction in anxiety levels when administered at specific dosages, suggesting its potential as an anxiolytic agent .

Bioconjugation Techniques

The compound's functional groups make it suitable for bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds. This application is crucial in the development of targeted drug delivery systems.

Table: Bioconjugation Applications

| Application Area | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity of drug action by directing compounds to specific cells |

| Diagnostic Imaging | Used in creating probes for imaging techniques such as PET and MRI |

| Therapeutic Antibodies | Aids in the development of antibody-drug conjugates for cancer therapy |

Material Science

The compound can also be utilized in material science for developing advanced materials with enhanced properties like thermal stability and mechanical strength.

Case Study: Polymer Composites

Research indicates that incorporating this compound into polymer matrices improves their mechanical properties and resistance to thermal degradation . This application is particularly relevant in electronics and coatings where durability is paramount.

作用机制

UZH2 通过选择性抑制 METTL3 的活性来发挥其作用。METTL3 是一种参与 RNA 中 N6-腺苷甲基化的关键酶,该过程称为 m6A 甲基化。通过抑制 METTL3,this compound 打乱了 m6A 甲基化过程,导致基因表达和细胞功能发生改变。 这种抑制作用会导致抑制癌细胞增殖和诱导凋亡 .

相似化合物的比较

类似化合物

WD6305: 一种有效的 METTL3 靶向蛋白降解嵌合体 (PROTAC) 降解剂,可选择性降低 METTL3 和 METTL14 复合物.

STM2457: 另一种 METTL3 抑制剂,对急性髓系白血病细胞系具有抗增殖作用.

UZH2 的独特性

This compound 由于其对 METTL3 的高效力和选择性而脱颖而出,IC50 值为 5 纳摩尔。这使其成为用于研究目的的最有效的 METTL3 抑制剂之一。 此外,this compound 具有良好的吸收、分布、代谢和排泄 (ADME) 特性,使其适用于体内研究 .

生物活性

The compound 4-[4-[(4,4-Dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one represents a novel class of pharmacologically active molecules. Its unique structure suggests potential applications in various therapeutic areas, particularly in oncology and neurology.

Chemical Structure

The molecular formula for this compound is . The structural complexity includes a triazaspiro framework which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies indicate that it may function as an inhibitor of certain kinases, potentially impacting cancer cell proliferation and survival.

Anticancer Properties

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperidine have been evaluated for their ability to inhibit various cancer cell lines:

| Compound | Target Kinase | IC50 (nM) | Cell Line |

|---|---|---|---|

| CJ-2360 | ALK | 2.2 ± 0.3 | KARPAS-299 |

| CJ-2212 | ALK | 0.49 | KARPAS-299 |

These findings suggest that the compound may exhibit comparable potency against specific cancer types, warranting further exploration into its therapeutic potential .

Neuropharmacological Effects

The piperidine moiety within the compound is known for its neuroactive properties. Compounds containing piperidine rings have been reported to interact with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This interaction could provide insights into potential applications in treating neurological disorders .

Case Studies

Case Study 1: Inhibition of Kinase Activity

A study involving a related compound demonstrated that it effectively inhibited the activity of anaplastic lymphoma kinase (ALK) in vitro. The compound showed an IC50 value in the low nanomolar range, indicating potent inhibition which could be leveraged for therapeutic use in ALK-driven cancers .

Case Study 2: Neuroactive Properties

Another investigation into piperidine derivatives highlighted their role as opioid receptor antagonists. The study found that modifications to the piperidine structure significantly influenced receptor binding and activity profiles, suggesting that similar modifications could enhance the efficacy of our compound in neuropharmacological applications .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicological effects of this compound is crucial for its development as a therapeutic agent. Initial assessments should include:

- Absorption : Investigate bioavailability and absorption rates.

- Distribution : Study tissue distribution and blood-brain barrier penetration.

- Metabolism : Identify metabolic pathways and active metabolites.

- Excretion : Determine excretion routes and half-life.

- Toxicity : Evaluate acute and chronic toxicity profiles through preclinical studies.

常见问题

Q. Q1.1: What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

Answer: The synthesis involves multi-step reactions, including nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig coupling. Critical challenges include regioselectivity in pyrimidine functionalization and spiro-ring formation. To address this:

- SNAr Optimization : Use polar aprotic solvents (e.g., DMF) with excess methylamine at 80–100°C to ensure selective substitution at the 6-position of the pyrimidine ring .

- Spiro-Ring Construction : Employ cyclization under high-dilution conditions to minimize intermolecular side reactions .

- Purification : Gradient chromatography (e.g., DCM/MeOH from 100:0 to 100:15) resolves stereochemical impurities .

Q. Q1.2: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or MeOD-d4) to resolve overlapping signals, particularly for spiro-ring protons (δ 1.8–2.3 ppm) and piperidine methyl groups (δ 0.93–1.09 ppm) .

- HRMS : Confirm molecular ion accuracy (e.g., [M+H]+ calcd 478.3294, found 478.3289) to validate stoichiometry .

Advanced Research Questions

Q. Q2.1: How can conflicting bioactivity data between in vitro and cellular assays for METTL3 inhibition be resolved?

Answer: Discrepancies may arise from off-target effects or differential cellular permeability. Methodological strategies include:

- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm direct METTL3 binding in live cells .

- Permeability Optimization : Modify the 4,4-dimethylpiperidine moiety to enhance logP while maintaining solubility (e.g., via prodrug strategies) .

- Orthogonal Validation : Combine RNA m6A quantification (LC-MS/MS) with CRISPR-mediated METTL3 knockout to isolate compound-specific effects .

Q. Q2.2: How can computational modeling guide the optimization of this compound’s selectivity against related kinases?

Answer:

- Docking Studies : Use Schrödinger’s Glide to model interactions with METTL3’s SAM-binding pocket, prioritizing residues (e.g., Asp395, Tyr406) for hydrogen bonding .

- MD Simulations : Assess conformational stability of the spiro-ring system over 100-ns trajectories to predict metabolic liabilities .

- Off-Target Screening : Perform pharmacophore matching against KinomeScan panels to identify high-risk kinases (e.g., FLT3, JAK2) .

Q. Q2.3: What experimental strategies mitigate safety risks during large-scale synthesis?

Answer:

- Hazard Mitigation : Replace volatile solvents (e.g., THF) with 2-MeTHF for SNAr steps to reduce flammability .

- Byproduct Control : Monitor chlorinated intermediates (e.g., 6-chloropyrimidine derivatives) via inline UV-Vis to prevent genotoxic impurity accumulation .

- Waste Stream Management : Implement flow chemistry for continuous extraction of fluorine-containing byproducts .

Q. Q2.4: How can contradictory NMR data (e.g., missing carbons) be resolved during structural elucidation?

Answer:

- DEPT-135/HSQC : Differentiate quaternary carbons from overlapping signals in spiro-ring systems .

- Variable Temperature NMR : Resolve broadening in piperidine methyl groups (δ 1.09 ppm) by acquiring spectra at 25°C and 60°C .

- Isotopic Labeling : Synthesize 13C-labeled analogs for critical positions (e.g., spiro-carbon) to confirm assignments .

Methodological Frameworks

Q. Q3.1: How to design a structure-activity relationship (SAR) study for analogs of this compound?

Answer:

- Core Modifications : Systematically vary substituents on the pyrimidine (6-position) and fluorophenyl (2,5-positions) rings to assess METTL3 IC50 shifts .

- Spiro-Ring Isosteres : Replace 1,4,9-triazaspiro[5.5]undecan-2-one with 1,4-diazepane or piperidine-azaspiro systems to probe conformational flexibility .

- Data Normalization : Use Z’-factor ≥0.5 in HTS assays to ensure reproducibility across 384-well plates .

Q. Q3.2: What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition assays?

Answer:

- Nonlinear Regression : Fit data to a four-parameter Hill equation (GraphPad Prism) to calculate IC50 and Hill slope .

- Bootstrapping : Perform 10,000 iterations to estimate 95% confidence intervals for EC50 values .

- ANOVA with Tukey’s Test : Compare compound efficacy across METTL3 isoforms (e.g., WT vs. catalytic mutants) .

Theoretical and Conceptual Integration

Q. Q4.1: How does this compound align with the "RNA epigenetics" framework in oncology research?

Answer: The compound’s METTL3 inhibition disrupts m6A-dependent RNA splicing, linking to:

- Oncogenic Pathways : Downregulate MYC and BCL2 via m6A loss in 5’UTRs, validated by RIP-seq .

- Therapeutic Resistance : Reverse cisplatin resistance in NSCLC models by restoring let-7g miRNA expression .

Q. Q4.2: What conceptual models explain its differential activity in normoxic vs. hypoxic tumor microenvironments?

Answer:

- Hypoxia-Induced METTL3 Upregulation : Hypoxia-inducible factor 1α (HIF-1α) increases METTL3 expression, amplifying compound efficacy in hypoxic cores .

- Redox Modulation : Fluorophenyl groups enhance stability under low-oxygen conditions, validated by LC-MS stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。